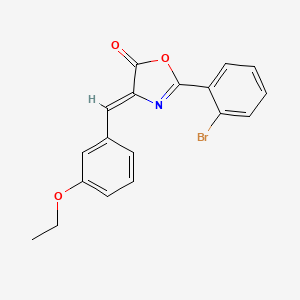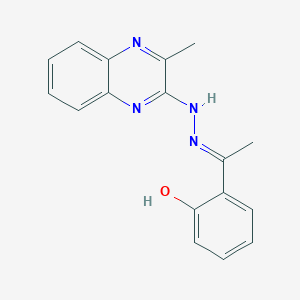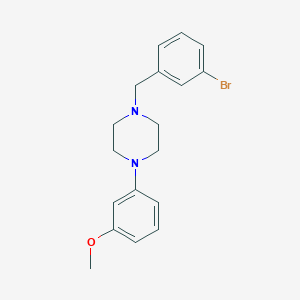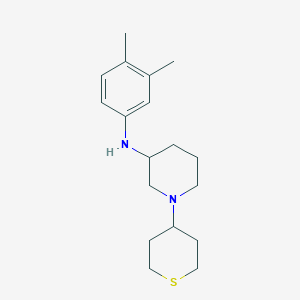
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as BEO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. BEO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and yield, and its potential biological activities. However, 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one also has some limitations, including its solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, including the development of new synthetic methods, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further studies are needed to fully understand the potential of 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one as a therapeutic agent.
合成法
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using different methods, including the reaction of 2-bromoaniline with ethyl 3-ethoxybenzoate, followed by the reaction with 2-bromoacetophenone and sodium ethoxide. Another method involves the reaction of 2-bromoaniline with ethyl 3-ethoxybenzoate, followed by the reaction with 2-bromoacetophenone and potassium carbonate. Both methods yield 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one with high purity and yield.
科学的研究の応用
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(3-ethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-22-13-7-5-6-12(10-13)11-16-18(21)23-17(20-16)14-8-3-4-9-15(14)19/h3-11H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULYYJECKZPOS-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)
![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)


![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)

![N-methyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6046361.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)